

An In-depth Technical Guide to the Synthesis and Discovery of 4-Bromotetrahydropyran

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Compound of Interest

Compound Name: 4-Bromotetrahydropyran

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromotetrahydropyran**, a key building block in modern organic and medicinal chemistry. The document details its discovery, physical and chemical properties, and established synthesis protocols. Emphasis is placed on providing actionable experimental procedures and comparative data to aid researchers in their laboratory work. Furthermore, this guide includes key analytical data and visualizations of synthetic pathways to facilitate a deeper understanding of this versatile reagent.

Introduction

4-Bromotetrahydropyran is a heterocyclic compound widely utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a stable tetrahydropyran ring and a reactive bromine substituent, allows for a variety of chemical transformations, making it an invaluable tool for the construction of novel molecular architectures.[2][3] The tetrahydropyran motif is a common feature in many biologically active natural products and approved drugs, underscoring the importance of substituted tetrahydropyrans like the 4-bromo derivative in drug discovery and development. This guide aims to consolidate the existing knowledge on the synthesis and properties of **4-Bromotetrahydropyran**, providing a practical resource for scientists and researchers.

Physical and Chemical Properties

4-Bromotetrahydropyran is a colorless to light yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **4-Bromotetrahydropyran**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ BrO	[4]
Molecular Weight	165.03 g/mol	[4]
CAS Number	25637-16-5	[4]
Appearance	Colorless to light yellow liquid	[2]
Density	1.467 g/cm ³ at 25 °C	[3]
Boiling Point	178 °C	[5]
Refractive Index	n _{20/D} 1.497	[3]
Flash Point	71.1 °C (closed cup)	[3]
Solubility	Moderately soluble in organic solvents like ethanol and ether; less soluble in water.	[2]

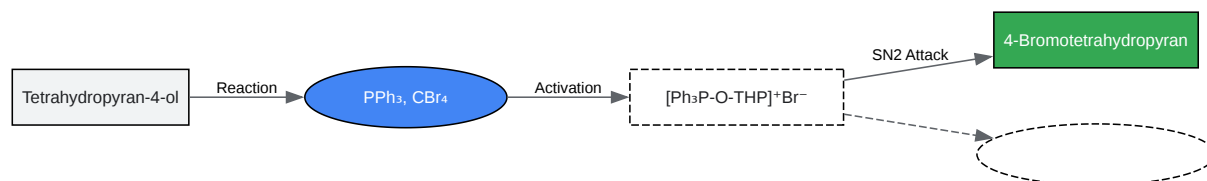
Synthesis of 4-Bromotetrahydropyran

The synthesis of **4-Bromotetrahydropyran** is most commonly achieved through the bromination of tetrahydropyran-4-ol. Two primary methods are prevalent in the literature, utilizing either a combination of triphenylphosphine and a bromine source or phosphorus tribromide.

Method 1: Appel-type Reaction using Triphenylphosphine and Carbon Tetrabromide

This is a widely cited and effective method for the synthesis of **4-Bromotetrahydropyran**.[5] The reaction proceeds via an Appel-type mechanism, where the alcohol is converted to a good

leaving group by triphenylphosphine and a halogen source, followed by nucleophilic substitution by the bromide ion.



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Diagram 1: Synthetic pathway for **4-Bromotetrahydropyran** via Appel-type reaction.

A general procedure for the synthesis of **4-bromotetrahydropyran** from tetrahydropyran-4-ol is as follows:[5]

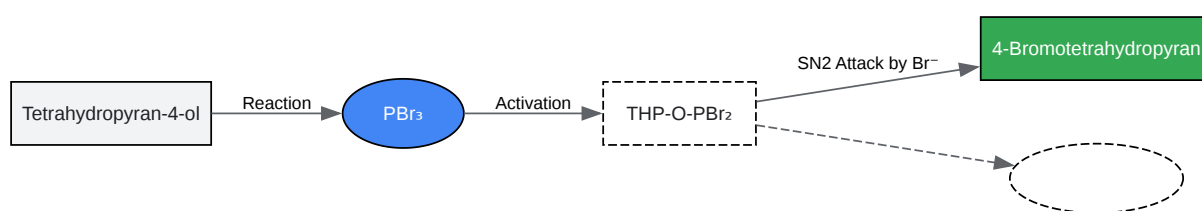
- To a solution of tetrahydropyran-4-ol (1.0 g, 9.8 mmol) in dichloromethane (25 mL) is added carbon tetrabromide (3.6 g, 10.8 mmol) and triphenylphosphine (3.1 g, 11.8 mmol).
- The reaction mixture is stirred at room temperature overnight.
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude residue is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexane = 1:20) to afford **4-bromotetrahydropyran** as a colorless oil.

Table 2: Quantitative Data for Synthesis Method 1

Reactant	Molar Eq.	Molecular Weight (g/mol)	Amount
Tetrahydropyran-4-ol	1.0	102.13	1.0 g
Carbon Tetrabromide	1.1	331.63	3.6 g
Triphenylphosphine	1.2	262.29	3.1 g
Product	165.03	1.4 g (87% yield)	

Method 2: Reaction with Phosphorus Tribromide

An alternative and classical method for converting alcohols to alkyl bromides involves the use of phosphorus tribromide (PBr_3).^[6] This reagent is effective for primary and secondary alcohols and typically proceeds with inversion of configuration if the alcohol is chiral, consistent with an $\text{S}_{\text{N}}2$ mechanism.^[6] While a specific detailed protocol for the synthesis of **4-Bromotetrahydropyran** using PBr_3 is not readily available in the provided search results, a general procedure can be adapted from similar transformations.^[7]



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Diagram 2: Synthetic pathway for **4-Bromotetrahydropyran** using phosphorus tribromide.

The following is a generalized protocol adapted from the synthesis of other alkyl bromides using PBr_3 :^[7]

- Tetrahydropyran-4-ol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) and cooled in an ice bath.
- Phosphorus tribromide (approximately 0.33-0.40 molar equivalents) is added dropwise to the stirred solution, maintaining the low temperature.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC or GC).
- The reaction is carefully quenched by pouring it onto ice-water.
- The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

- The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Spectroscopic Characterization

The structural elucidation and purity assessment of **4-Bromotetrahydropyran** are typically performed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for **4-Bromotetrahydropyran**

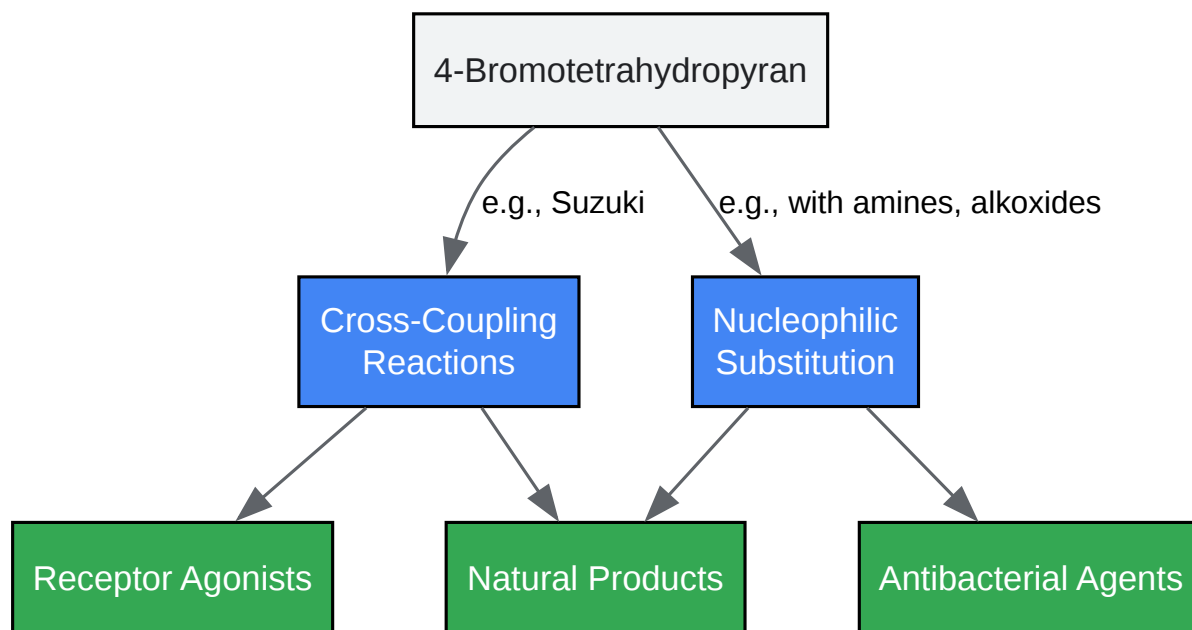
Technique	Data
^1H NMR	Available at ChemicalBook and iChemical.[3][8]
^{13}C NMR	Available at iChemical.[3]
Mass Spec.	No specific spectrum found in the search results. Expected to show a characteristic isotopic pattern for bromine (M and M+2 peaks in approximately 1:1 ratio).[9]
IR	No specific spectrum found in the search results. Expected to show C-H stretching and bending, and C-O stretching vibrations.

Applications in Drug Discovery and Development

4-Bromotetrahydropyran serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its ability to participate in various coupling reactions and nucleophilic substitutions makes it a valuable building block for introducing the tetrahydropyran moiety into larger, more complex structures.[1][2] Some notable applications include:

- Nickel-catalyzed cross-coupling reactions: It is used in Suzuki and other nickel-catalyzed reactions to form C-C bonds.[5]

- Synthesis of receptor agonists and antagonists: It has been employed in the preparation of selective small-molecule melanocortin-4 receptor agonists.[5]
- Preparation of antibacterial agents: It is a reactant in the synthesis of certain anthranilic acids with antibacterial properties.[5]
- Synthesis of complex natural products: It has been utilized in the total synthesis of natural products like gephyrotoxin.[5]



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Diagram 3: Applications of **4-Bromotetrahydropyran** in chemical synthesis.

Historical Perspective on the Discovery

While the exact date and circumstances of the first synthesis of **4-Bromotetrahydropyran** are not prominently documented in modern chemical databases, a reference to a 1937 publication in Justus Liebigs Annalen der Chemie suggests its existence in the chemical literature for a considerable time.^[5] This early appearance indicates its long-standing utility as a chemical intermediate. The development of more efficient and high-yielding synthetic methods, such as the Appel-type reaction, has significantly contributed to its widespread availability and application in contemporary organic synthesis.

Conclusion

4-Bromotetrahydropyran is a valuable and versatile building block in organic synthesis, with significant applications in the development of pharmaceuticals and other functional molecules. This technical guide has provided a detailed overview of its synthesis, properties, and applications, with a focus on practical experimental protocols and data. The availability of reliable synthetic routes and a thorough understanding of its reactivity will continue to make **4-Bromotetrahydropyran** a key component in the toolbox of synthetic chemists.

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